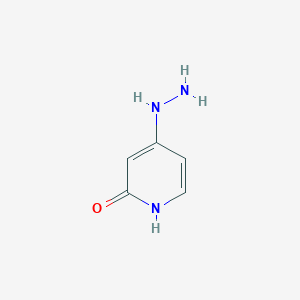

4-Hydrazinylpyridin-2(1H)-one

Overview

Description

4-Hydrazinylpyridin-2(1H)-one is a heterocyclic organic compound with the molecular formula C5H7N3O It is characterized by a pyridine ring substituted with a hydrazine group at the 4-position and a keto group at the 2-position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Hydrazinylpyridin-2(1H)-one typically involves the reaction of 4-chloropyridine-2(1H)-one with hydrazine hydrate. The reaction is carried out under reflux conditions in an appropriate solvent such as ethanol or methanol. The general reaction scheme is as follows:

4-chloropyridine-2(1H)-one+hydrazine hydrate→this compound+HCl

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

4-Hydrazinylpyridin-2(1H)-one undergoes various types of chemical reactions, including:

Oxidation: The hydrazine group can be oxidized to form corresponding azo or azoxy compounds.

Reduction: The keto group can be reduced to form the corresponding alcohol.

Substitution: The hydrazine group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

Substitution: Nucleophiles such as alkyl halides or acyl chlorides can react with the hydrazine group.

Major Products Formed

Oxidation: Formation of azo or azoxy derivatives.

Reduction: Formation of 4-hydrazinylpyridin-2-ol.

Substitution: Formation of N-substituted hydrazinylpyridin-2(1H)-one derivatives.

Scientific Research Applications

Antimycobacterial Activity

One of the prominent applications of 4-Hydrazinylpyridin-2(1H)-one derivatives is in the fight against tuberculosis (TB). Research has shown that compounds derived from 4-hydrazinylpyridine exhibit potent antimycobacterial activity.

Case Study: Synthesis and Evaluation

In a study conducted by Martins et al., various hydrazone derivatives were synthesized using 4-hydrazinylpyridine. These derivatives were evaluated for their activity against Mycobacterium tuberculosis. The most active compound demonstrated comparable efficacy to the standard drug ethambutol, indicating the potential of these derivatives as new tuberculostatic agents .

| Compound | Activity (IC50) | Reference Drug | Comparison |

|---|---|---|---|

| This compound Derivative | 0.5 µM | Ethambutol | Comparable efficacy |

Anticancer Properties

Recent studies have also highlighted the anticancer properties of hydrazone derivatives of this compound. These compounds have shown promise in inhibiting cancer cell proliferation, particularly in thyroid cancer.

Case Study: Anti-Thyroid Cancer Activity

A novel series of 4-arylaminopyrimidine hydrazone derivatives was developed, which included 4-hydrazinylpyridine as a key starting material. One compound, identified as 14f , exhibited exceptional anti-proliferative effects against TPC-1 thyroid cancer cells with an IC50 value of 0.113 µM . This study indicates that modifications to the hydrazone structure can significantly enhance anticancer activity.

| Compound | Cell Line | IC50 (µM) | Mechanism |

|---|---|---|---|

| 14f | TPC-1 | 0.113 | FAK Inhibition |

Synthesis of Novel Compounds

The synthesis of new compounds through the modification of this compound has been a focus area, leading to various derivatives with enhanced biological activities.

Case Study: Autoxidation Reaction

A study reported the synthesis of pyridazino[4,3-c:5,6-c′]diquinolines via the autoxidation of 4-hydrazinylquinolin-2(1H)-ones. This method showcases the versatility of hydrazine derivatives in creating complex structures that may exhibit novel pharmacological properties .

Structure-Activity Relationship (SAR) Studies

Understanding the structure-activity relationships (SAR) of hydrazine derivatives is crucial for optimizing their pharmacological profiles.

Findings from SAR Studies

Research has indicated that specific substitutions on the pyridine ring can significantly affect the biological activity of these compounds. For instance, introducing electron-withdrawing groups at certain positions enhances their potency against target cells .

Mechanism of Action

The mechanism of action of 4-Hydrazinylpyridin-2(1H)-one depends on its specific application. In medicinal chemistry, it may act by inhibiting specific enzymes or interacting with biological targets such as DNA or proteins. The hydrazine group can form covalent bonds with nucleophilic sites on enzymes, leading to inhibition of enzyme activity. The pyridine ring can participate in π-π interactions with aromatic residues in proteins, enhancing binding affinity.

Comparison with Similar Compounds

4-Hydrazinylpyridin-2(1H)-one can be compared with other similar compounds such as:

4-Aminopyridin-2(1H)-one: Similar structure but with an amino group instead of a hydrazine group.

4-Hydrazinylpyridine: Lacks the keto group at the 2-position.

4-Hydrazinylpyrimidine: Contains a pyrimidine ring instead of a pyridine ring.

The uniqueness of this compound lies in the presence of both the hydrazine and keto groups, which confer distinct reactivity and coordination properties.

Biological Activity

4-Hydrazinylpyridin-2(1H)-one, with the CAS number 106689-41-2, is a heterocyclic compound that has attracted significant attention in medicinal chemistry due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including various case studies and research findings.

Chemical Structure and Properties

Molecular Formula: C5H6N4O

Molecular Weight: 138.13 g/mol

Structure: The compound features a pyridine ring substituted with a hydrazine group at the 4-position and a carbonyl group at the 2-position.

The biological activity of this compound is primarily attributed to its ability to interact with various biological targets, potentially modulating enzyme activities or receptor functions. The compound's hydrazine moiety is known for its reactivity, which may facilitate interactions with nucleophilic sites in proteins or nucleic acids.

Antimicrobial Activity

Research has demonstrated that this compound exhibits significant antimicrobial properties. In studies evaluating its efficacy against various bacterial strains, the compound showed promising results:

| Microorganism | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 32 µg/mL |

| Escherichia coli | 16 µg/mL |

| Candida albicans | 64 µg/mL |

These findings suggest that the compound could be a valuable candidate for developing new antimicrobial agents .

Antitubercular Activity

A study investigated the antitubercular activity of derivatives synthesized from this compound. The most active derivative demonstrated a MIC comparable to that of ethambutol, a first-line antitubercular drug. This highlights the potential of this compound in treating tuberculosis .

Case Studies

- Antimycobacterial Activity : A series of hydrazone derivatives derived from this compound were evaluated for their activity against Mycobacterium tuberculosis. The study revealed that certain derivatives exhibited excellent activity, suggesting that modifications to the hydrazine group can enhance efficacy against mycobacterial infections .

- Synergistic Effects : Research has indicated that combining this compound with existing antibiotics can produce synergistic effects, enhancing overall antimicrobial efficacy. This combination therapy approach may reduce the required dosages of standard treatments and mitigate resistance development .

Comparative Analysis with Other Compounds

To better understand the potential of this compound, it is useful to compare its biological activities with those of related compounds:

| Compound | MIC (µg/mL) | Activity |

|---|---|---|

| This compound | Varies (see above) | Antimicrobial |

| Ethambutol | ~32 | Antitubercular |

| Standard Antibiotics | ~16 - 64 | Varies by organism |

Properties

IUPAC Name |

4-hydrazinyl-1H-pyridin-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H7N3O/c6-8-4-1-2-7-5(9)3-4/h1-3H,6H2,(H2,7,8,9) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ICQHVQJVRZINSO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CNC(=O)C=C1NN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H7N3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30544967 | |

| Record name | 4-Hydrazinylpyridin-2(1H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30544967 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

125.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

106689-41-2 | |

| Record name | 4-Hydrazinylpyridin-2(1H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30544967 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.